molecular formula C18H18N4O5 B2475101 3,5-Dinitro 4-benzylpiperazinyl ketone CAS No. 289476-03-5

3,5-Dinitro 4-benzylpiperazinyl ketone

Cat. No.: B2475101
CAS No.: 289476-03-5
M. Wt: 370.365
InChI Key: XWSINDZIARKWDJ-UHFFFAOYSA-N
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Description

3,5-Dinitro 4-benzylpiperazinyl ketone is a chemical compound with the molecular formula C11H12N4O5. It is known for its unique structure, which includes a piperazine ring substituted with nitro groups and a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro 4-benzylpiperazinyl ketone typically involves the nitration of 4-benzylpiperazine followed by the introduction of a ketone group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then subjected to a Friedel-Crafts acylation reaction to introduce the ketone group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to prevent any side reactions and to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro 4-benzylpiperazinyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dinitro 4-benzylpiperazinyl ketone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dinitro 4-benzylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell death. Additionally, the compound can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dinitro 4-methylpiperazinyl ketone
  • 3,5-Dinitro 4-ethylpiperazinyl ketone
  • 3,5-Dinitro 4-phenylpiperazinyl ketone

Uniqueness

3,5-Dinitro 4-benzylpiperazinyl ketone is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. This makes it a valuable compound for research in drug development and other scientific applications .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,5-dinitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c23-18(15-10-16(21(24)25)12-17(11-15)22(26)27)20-8-6-19(7-9-20)13-14-4-2-1-3-5-14/h1-5,10-12H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSINDZIARKWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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